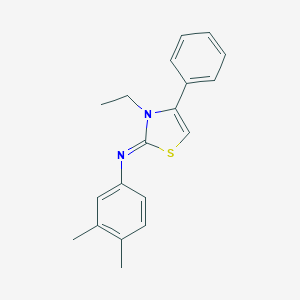![molecular formula C28H27N3O3S2 B389160 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE](/img/structure/B389160.png)
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines several functional groups, including a cyclohexyl ring, a naphthyl group, a benzothiazole moiety, and a thiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials include cyclohexylamine, 2-hydroxy-1-naphthaldehyde, and 5-methoxy-3-methyl-1,3-benzothiazole-2-thione. The key steps in the synthesis include:
Condensation Reaction: Cyclohexylamine reacts with 2-hydroxy-1-naphthaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxy-3-methyl-1,3-benzothiazole-2-thione to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research:
Mecanismo De Acción
The mechanism of action of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzothiazole-containing molecules. Examples include:
- 2-(2-hydroxyphenyl)benzothiazole
- 3-(2-hydroxyphenyl)-5-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C28H27N3O3S2 |
|---|---|
Peso molecular |
517.7g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-2-(2-hydroxynaphthalen-1-yl)imino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27N3O3S2/c1-30-21-16-19(34-2)13-15-23(21)35-27(30)25-26(33)31(18-9-4-3-5-10-18)28(36-25)29-24-20-11-7-6-8-17(20)12-14-22(24)32/h6-8,11-16,18,32H,3-5,9-10H2,1-2H3/b27-25-,29-28? |
Clave InChI |
QMFSYEDDKISPON-DSIDLZBXSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6 |
SMILES isomérico |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6 |
SMILES canónico |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-[4-(dimethylamino)phenyl]-1-hexyl-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B389078.png)
![N-(furan-2-ylmethyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389079.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389080.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)
![(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389086.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)


![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)


![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)
